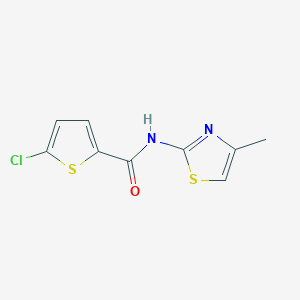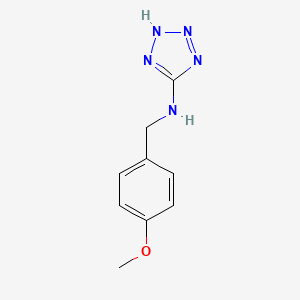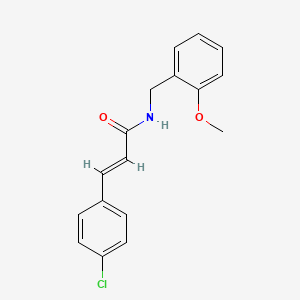![molecular formula C14H18F3N3O B5727483 N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5727483.png)
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as MPPT, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. MPPT is classified as a selective inhibitor of a specific enzyme, making it a valuable tool for studying the role of this enzyme in various biological processes. In
作用機序
MPPT works by selectively inhibiting the enzyme responsible for regulating ion channels in the brain. This enzyme, known as the Kv1.3 channel, plays a crucial role in the regulation of potassium ion channels. By inhibiting this enzyme, MPPT can affect the activity of potassium channels, leading to changes in membrane potential and cellular excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPT are complex and depend on the specific biological system being studied. However, studies have shown that MPPT can affect the activity of potassium channels, leading to changes in membrane potential and cellular excitability. These effects can have a wide range of physiological consequences, including changes in synaptic plasticity, learning, and memory.
実験室実験の利点と制限
One of the main advantages of using MPPT in lab experiments is its selectivity for the Kv1.3 channel. This selectivity allows researchers to study the effects of ion channel regulation on specific biological processes without affecting other potassium channels. However, there are also limitations to using MPPT in lab experiments. For example, the complex synthesis method and high cost of MPPT can make it difficult for some researchers to obtain and use in their experiments.
将来の方向性
There are several future directions for research on MPPT. One potential area of research is the development of more efficient synthesis methods for MPPT. Another area of research is the identification of other biological systems that may be affected by MPPT. Finally, researchers may explore the potential therapeutic applications of MPPT in the treatment of neurological disorders that involve ion channel dysregulation.
Conclusion:
In conclusion, MPPT is a valuable research tool for studying the role of ion channels in various biological processes. Its selectivity for the Kv1.3 channel makes it a powerful tool for exploring the effects of ion channel regulation on physiological processes. While there are limitations to using MPPT in lab experiments, its potential applications in research and therapeutic settings make it an important area of study for the scientific community.
合成法
The synthesis of MPPT involves several steps. The first step is the preparation of 3-(trifluoromethyl)aniline, which is then reacted with phosgene to form the corresponding isocyanate. The isocyanate is then reacted with 1-methyl-4-piperidinamine to form the final product, MPPT. The synthesis of MPPT is a complex process that requires careful handling and expertise in organic chemistry.
科学的研究の応用
MPPT is commonly used as a research tool to study the role of a specific enzyme in various biological processes. This enzyme, which is selectively inhibited by MPPT, is involved in the regulation of ion channels in the brain. By inhibiting this enzyme, researchers can study the effects of ion channel regulation on various physiological processes, including learning and memory.
特性
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O/c1-20-7-5-11(6-8-20)18-13(21)19-12-4-2-3-10(9-12)14(15,16)17/h2-4,9,11H,5-8H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADASFTJHDXZSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-5-[(dimethylamino)sulfonyl]-2-(4-morpholinyl)benzoic acid](/img/structure/B5727406.png)

![N'-{[2-(1-naphthyloxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5727418.png)
![3-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5727420.png)
![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)
![1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5727442.png)



![7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727470.png)

![[(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid](/img/structure/B5727485.png)
